An In-depth Technical Guide to 3-(Hydroxymethyl)azetidine hydrochloride (CAS 928038-44-2)
An In-depth Technical Guide to 3-(Hydroxymethyl)azetidine hydrochloride (CAS 928038-44-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Hydroxymethyl)azetidine hydrochloride, a key building block in medicinal chemistry. This document outlines its physicochemical properties, synthesis, analytical data, and its significant role in the development of novel therapeutics, particularly in the field of oncology.
Physicochemical Properties
3-(Hydroxymethyl)azetidine hydrochloride is a hygroscopic solid that is soluble in water.[1][2] It is typically stored at temperatures ranging from room temperature to -20°C to maintain its stability.[2][3] The compound is known to be an irritant to the eyes, respiratory system, and skin.[3]
| Property | Value | Source(s) |
| CAS Number | 928038-44-2 | [3] |
| Molecular Formula | C₄H₉NO·HCl | [3] |
| Molecular Weight | 123.58 g/mol | [3] |
| Appearance | White to off-white powder or crystal | [1] |
| Melting Point | 714 °C (Note: This value from a single supplier is likely erroneous and significantly higher than expected for a small organic molecule. The related compound, 3-hydroxyazetidine hydrochloride, has a melting point of 85-90 °C.) | [2][3] |
| Solubility | Soluble in water. Slightly soluble in DMSO and methanol (B129727). | [2] |
| Storage Temperature | -20 °C to Room Temperature | [2][3] |
| Sensitivity | Hygroscopic | [2][3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the 3-(hydroxymethyl)azetidinium cation. These predictions are based on standard chemical shift increments and may vary from experimental values.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Protons | Assignment |
| ~3.9-4.2 | Multiplet | 2H | -CH₂- (azetidine ring, adjacent to N) |
| ~3.7-3.9 | Multiplet | 2H | -CH₂- (azetidine ring, adjacent to N) |
| ~3.6 | Doublet | 2H | -CH₂-OH |
| ~3.0-3.3 | Multiplet | 1H | -CH- (azetidine ring) |
| Variable | Broad Singlet | 2H | -NH₂⁺- |
| Variable | Singlet | 1H | -OH |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Carbon Atom |
| ~65 | -CH₂-OH |
| ~55 | -CH₂- (azetidine ring) |
| ~35 | -CH- (azetidine ring) |
Infrared (IR) Spectroscopy (Expected)
An experimental IR spectrum for 3-(Hydroxymethyl)azetidine hydrochloride would be expected to show the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹ due to the ammonium (B1175870) salt.
-
C-H Stretch: Sharp peaks in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the azetidine (B1206935) ring and the hydroxymethyl group.
-
C-O Stretch: A band in the region of 1000-1250 cm⁻¹ for the primary alcohol.
Mass Spectrometry (MS) (Expected)
In an electrospray ionization (ESI) mass spectrum, 3-(Hydroxymethyl)azetidine hydrochloride would be expected to show a prominent peak for the parent ion of the free base (azetidin-3-ylmethanol) at an m/z of approximately 88.12 [M+H]⁺.
Synthesis
Representative Experimental Protocol: Deprotection of N-Benzyl-3-hydroxyazetidine
This protocol describes the synthesis of 3-hydroxyazetidine hydrochloride via the hydrogenolysis of 1-benzyl-3-hydroxyazetidine.[4]
Materials:
-
1-Benzyl-3-hydroxyazetidine
-
Methanol
-
4M Hydrochloric acid (HCl) in water
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (B1210297)
-
Hydrogen gas
Procedure:
-
Dissolve 1163 g of 1-benzyl-3-hydroxyazetidine in 5.8 kg of methanol.[4]
-
Add 1.8 L of 4M aqueous HCl solution to the mixture.[4]
-
Carefully add 35 g of 10% palladium on carbon to the solution.[4]
-
Transfer the mixture to a suitable hydrogenation reactor.
-
Pressurize the reactor with hydrogen gas and maintain the pressure while stirring for 8 hours.[4]
-
Monitor the reaction for the complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture to remove the palladium on carbon catalyst.
-
Wash the filter cake with a small amount of methanol and combine the filtrates.[4]
-
Concentrate the combined filtrates under reduced pressure, which will cause a large amount of white solid to precipitate.[4]
-
Add ethyl acetate to the concentrated mixture and stir for 5 minutes.[4]
-
Filter the solid, wash with ethyl acetate, and dry under vacuum to yield 3-hydroxyazetidine hydrochloride as a white solid.[4]
Note: The synthesis of 3-(Hydroxymethyl)azetidine hydrochloride would likely follow a similar deprotection step from an N-protected precursor, such as N-Boc-3-(hydroxymethyl)azetidine or N-benzyl-3-(hydroxymethyl)azetidine.
Synthetic Workflow Diagram
Caption: Representative synthetic workflow for a related azetidine derivative.
Applications in Drug Discovery
The azetidine scaffold is of significant interest in medicinal chemistry due to its unique conformational properties, which can enhance binding affinity and metabolic stability of drug candidates.[1] 3-(Hydroxymethyl)azetidine hydrochloride serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.
A notable application of 3-(hydroxymethyl)azetidine derivatives is in the development of inhibitors for DNA polymerase theta (Polθ).[5] Polθ is a key enzyme in an alternative DNA double-strand break repair pathway known as theta-mediated end joining (TMEJ).[6][7]
Polymerase Theta (Polθ) Inhibition and Synthetic Lethality
In normal cells, DNA double-strand breaks are primarily repaired through high-fidelity pathways like homologous recombination (HR), which relies on proteins such as BRCA1 and BRCA2.[7] However, in many cancers, these high-fidelity pathways are compromised due to mutations in genes like BRCA1 and BRCA2.[7] These cancer cells become heavily reliant on alternative, more error-prone repair pathways like TMEJ, which is mediated by Polθ.[6][7]
This reliance creates a therapeutic window based on the concept of "synthetic lethality." By inhibiting Polθ in cancer cells that are already deficient in homologous recombination, both major DNA double-strand break repair pathways are blocked, leading to the accumulation of lethal DNA damage and selective cancer cell death.[6][7][8][9]
Derivatives of 3-(hydroxymethyl)azetidine have been identified as potent and selective inhibitors of Polθ's polymerase activity.[5] These inhibitors can enhance the efficacy of other cancer therapies, such as PARP inhibitors, and have the potential to overcome resistance to these agents.[6][9]
Signaling Pathway of Polθ Inhibition in BRCA-Deficient Cancer
Caption: Synthetic lethality via Polθ inhibition in BRCA-deficient cells.
Safety and Handling
3-(Hydroxymethyl)azetidine hydrochloride is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] In case of contact with eyes, rinse immediately and thoroughly with water and seek medical attention.[3]
References
- 1. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 3. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR spectrum [chemicalbook.com]
- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 5. 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR [m.chemicalbook.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance [ideas.repec.org]
- 8. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
